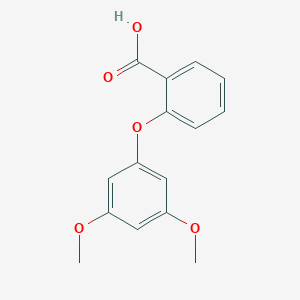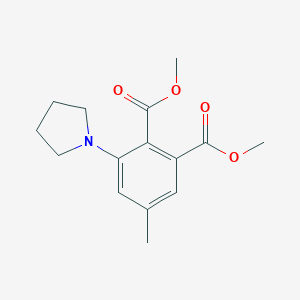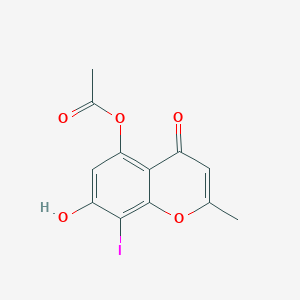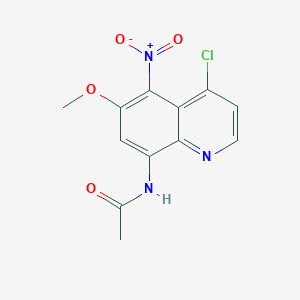
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione, also known as FICD, is a heterocyclic compound that has been the focus of scientific research due to its potential applications in various fields. FICD is a yellow crystalline solid that is soluble in organic solvents and is synthesized through various methods.
Mecanismo De Acción
The mechanism of action of 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways in the body. This inhibition leads to the anti-inflammatory and antioxidant effects observed in studies.
Biochemical and Physiological Effects:
Studies have shown that 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has anti-inflammatory and antioxidant effects, which may be due to its ability to inhibit certain enzymes and signaling pathways in the body. 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has also been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione in lab experiments is its ability to exhibit anti-inflammatory and antioxidant properties, which may be useful in the development of new drugs for the treatment of various diseases. However, one limitation of using 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione is its relatively complex synthesis method, which may limit its availability and use in some labs.
Direcciones Futuras
There are several future directions for the study of 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione. One potential direction is the further investigation of its anti-inflammatory and antioxidant properties, including its potential use in the treatment of diseases such as cancer and diabetes. Another direction is the exploration of its insecticidal and fungicidal properties, including its potential use as an alternative to traditional pesticides. Additionally, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione may have potential applications in the field of materials science, including its use as a building block for the synthesis of novel materials.
Métodos De Síntesis
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione can be synthesized through the reaction of 2-furylcarbinol with isopropyl chloroformate in the presence of triethylamine. The resulting intermediate is then treated with sodium hydride and cyclobutanone to yield 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione.
Aplicaciones Científicas De Investigación
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been studied for its potential applications in the fields of medicine, agriculture, and materials science. In medicine, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been found to exhibit anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of various diseases such as cancer and diabetes. In agriculture, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been shown to have insecticidal and fungicidal properties, making it a potential alternative to traditional pesticides. In materials science, 3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione has been studied for its potential use as a building block for the synthesis of novel materials.
Propiedades
Nombre del producto |
3-(2-Furyl)-4-isopropoxy-3-cyclobutene-1,2-dione |
|---|---|
Fórmula molecular |
C11H10O4 |
Peso molecular |
206.19 g/mol |
Nombre IUPAC |
3-(furan-2-yl)-4-propan-2-yloxycyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C11H10O4/c1-6(2)15-11-8(9(12)10(11)13)7-4-3-5-14-7/h3-6H,1-2H3 |
Clave InChI |
JENVFOBKOJFAHD-UHFFFAOYSA-N |
SMILES |
CC(C)OC1=C(C(=O)C1=O)C2=CC=CO2 |
SMILES canónico |
CC(C)OC1=C(C(=O)C1=O)C2=CC=CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[2-Ethoxy-1-(ethoxycarbonyl)-2-oxoethyl]nicotinic acid](/img/structure/B303278.png)
![4-[(3-Fluorophenyl)acetyl]morpholine](/img/structure/B303279.png)
![spiro(4H-[1,3]benzodioxine-2,4'-[2,5]cyclohexadiene)-1',4-dione](/img/structure/B303280.png)


![5-[({5-Nitro-6-methoxy-8-quinolinyl}amino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B303288.png)



![N-[2-(3-chlorophenoxy)ethyl]-2,2,2-trifluoroacetamide](/img/structure/B303293.png)